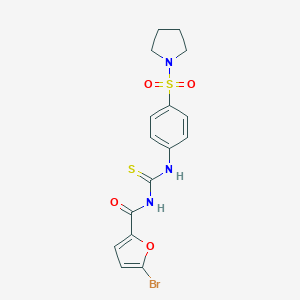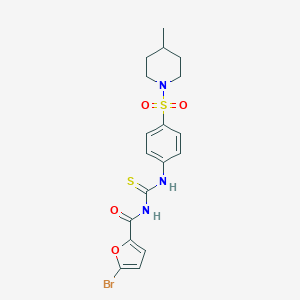
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. In
科学的研究の応用
Novel Synthetic Opioids and Their Impact
Research has extensively covered the chemistry and pharmacology of novel synthetic opioid receptor agonists, focusing on their emergence as substances of abuse. These studies underscore the importance of preemptive research to understand the metabolism and pharmacokinetics of new substances, facilitating early detection in toxicological samples and potentially guiding the development of therapeutic compounds with opioid-like activity but improved safety profiles (Sharma et al., 2018).
Antioxidant and Anti-inflammatory Activities
The exploration of natural and synthetic compounds for their antioxidant and anti-inflammatory properties is significant in developing treatments for various diseases. For instance, Gallic acid, known for its anti-inflammatory mechanisms, mainly involves modulating pathways like MAPK and NF-κB, reducing the release of inflammatory cytokines (Bai et al., 2020). Such research is crucial for understanding how synthetic compounds might be tailored to enhance these activities for therapeutic use.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics, formulation, and safety of compounds is fundamental in their development for medical applications. Studies on compounds like N,N-diethyl-3-methylbenzamide (deet) offer insights into how synthetic chemicals are absorbed, metabolized, and eliminated in organisms, providing a basis for assessing the safety and therapeutic potential of new chemical entities (Qiu et al., 1998).
Synthesis and Classification of Indoles
Research on indole synthesis, including methods and classifications, highlights the diversity of synthetic approaches to constructing compounds with potential therapeutic applications. Such studies are relevant for designing synthetic routes to novel compounds with specific biological activities (Taber & Tirunahari, 2011).
特性
IUPAC Name |
N-(2,3-dihydroindole-1-carbothioyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-15-10-13(11-16(24-2)17(15)25-3)18(22)20-19(26)21-9-8-12-6-4-5-7-14(12)21/h4-7,10-11H,8-9H2,1-3H3,(H,20,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOVKCYPCZUJLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

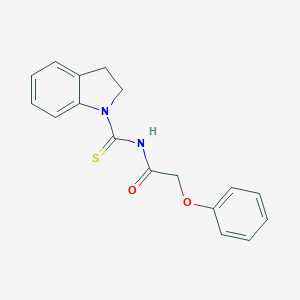
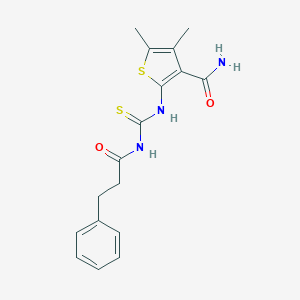
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B467460.png)
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B467486.png)

![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)
![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)
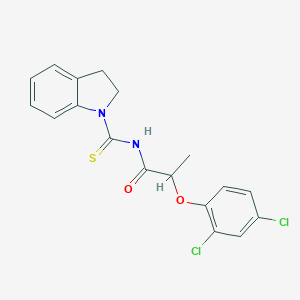

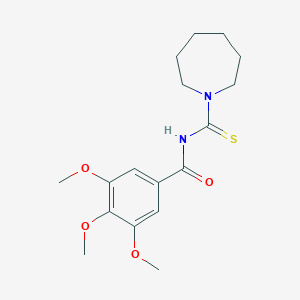
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B467524.png)
